molecular formula C8H9BrN2O B13561253 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol

3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol

Cat. No.: B13561253
M. Wt: 229.07 g/mol
InChI Key: CFKWGBWDHBHQHN-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C8H10BrN2O, and it has a molecular weight of 229.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Hydroxylation: The hydroxyl group at the 2-position can be introduced through oxidation reactions, such as the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), alkoxides (R-O-)

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)

    Reduction: Formation of a dehalogenated product (e.g., 3-(1-Aminocyclopropyl)pyridin-2-ol)

    Substitution: Formation of substituted derivatives (e.g., 3-(1-Aminocyclopropyl)-5-alkoxypyridin-2-ol)

Scientific Research Applications

3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in various plant growth and developmental processes.

    1-Aminocyclopropylphosphonate:

Uniqueness

3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one

InChI

InChI=1S/C8H9BrN2O/c9-5-3-6(7(12)11-4-5)8(10)1-2-8/h3-4H,1-2,10H2,(H,11,12)

InChI Key

CFKWGBWDHBHQHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CNC2=O)Br)N

Origin of Product

United States

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